AV-153

Description

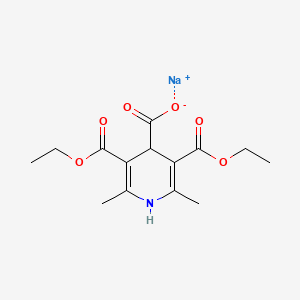

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6.Na/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2;/h11,15H,5-6H2,1-4H3,(H,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBROLRZEUAZZAL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C(=O)[O-])C(=O)OCC)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18NNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181737 | |

| Record name | 3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-, 3,5-diethyl ester, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27296-05-5 | |

| Record name | AV 153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027296055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-, 3,5-diethyl ester, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to AV-153: A DNA Repair-Stimulating Agent

AV-153: A Comprehensive Technical Overview for Researchers and Drug Development Professionals

This compound is a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP) that has demonstrated significant antimutagenic properties. Its mechanism of action is centered on the modulation of DNA repair processes, making it a compound of interest for further investigation in oncology and genetic damage-related research. This guide provides a detailed overview of the chemical structure, synthesis, biological activity, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is chemically known as 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid. It is often used in its sodium salt form, sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate, to improve solubility.

| Property | Value |

| Chemical Formula | C14H19NO6 (Free Acid) |

| Molecular Weight | 297.31 g/mol (Free Acid) |

| CAS Number | 19350-66-4 (Free Acid) |

| CAS Number | 27296-05-5 (Sodium Salt) |

| IUPAC Name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid |

| Synonyms | This compound |

Synthesis

Step 1: Synthesis of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid (this compound Free Acid)

This step involves a three-component reaction between an aldehyde (glyoxylic acid), a β-ketoester (ethyl acetoacetate), and a nitrogen source (ammonia or an ammonium (B1175870) salt).

-

Reactants:

-

Glyoxylic acid

-

Ethyl acetoacetate (B1235776) (2 equivalents)

-

Ammonia (B1221849) or Ammonium acetate

-

-

Solvent: A protic solvent such as ethanol (B145695) or methanol (B129727) is typically used.

-

Procedure:

-

Glyoxylic acid, ethyl acetoacetate, and the ammonia source are dissolved in the solvent.

-

The reaction mixture is stirred at room temperature or heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Step 2: Preparation of Sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate (this compound Sodium Salt)

The free acid of this compound is converted to its sodium salt to enhance its aqueous solubility.

-

Reactants:

-

This compound (free acid)

-

Sodium hydroxide (B78521) (1 equivalent)

-

-

Solvent: Water or a mixture of water and a co-solvent like ethanol.

-

Procedure:

-

This compound (free acid) is suspended in the chosen solvent.

-

A stoichiometric amount of aqueous sodium hydroxide solution is added dropwise with stirring.

-

Stirring is continued until the solid dissolves completely, indicating the formation of the salt.

-

The solvent is removed under reduced pressure to yield the sodium salt of this compound as a solid.

-

Mechanism of Action and Biological Activity

This compound exerts its antimutagenic effects primarily through direct interaction with DNA and the stimulation of DNA repair pathways, particularly the Base Excision Repair (BER) pathway.

DNA Intercalation and Damage Reduction: this compound has been shown to intercalate into DNA, particularly at sites of single-strand breaks. This interaction is thought to stabilize the DNA structure and facilitate the recruitment of repair enzymes. Studies using alkaline single-cell gel electrophoresis (comet assay) have demonstrated that this compound reduces the number of DNA strand breaks induced by various damaging agents, including gamma-radiation, ethylmethane sulfonate (EMS), and hydrogen peroxide (H2O2).

Stimulation of Base Excision Repair: this compound has been observed to significantly stimulate the excision/synthesis step of the BER pathway for various DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases. This suggests that this compound may enhance the efficiency of the cellular machinery responsible for removing damaged bases from the genome.

Interaction with Poly(ADP-ribose) Polymerase (PARP): The structural resemblance of this compound to dihydronicotinamide, a substrate for poly(ADP-ribose) polymerase (PARP), suggests a potential interaction with this enzyme. PARP is a key player in the DNA damage response, and its activation is an early event in the signaling and recruitment of repair factors to sites of DNA damage. While direct modulation of PARP activity by this compound is an area for further research, it represents a plausible component of its mechanism of action.

Quantitative Data

| Parameter | Cell Line | Value | Reference |

| IC50 (50% inhibition of growth) | Raji | 14.9 ± 1.2 mM | [1] |

| IC50 (50% inhibition of growth) | HL-60 | 10.3 ± 0.8 mM | [1] |

| Reduction of DNA strand breaks (1-10 nM this compound) | Human peripheral blood lymphocytes, Raji, HL-60 | Up to 87% | [1] |

Experimental Protocols

1. Alkaline Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage Assessment

This protocol is a generalized procedure based on the methodologies used in studies investigating this compound.

-

Cell Preparation:

-

Harvest cells and adjust the concentration to 1-2 x 10^5 cells/mL in ice-cold PBS (Ca2+ and Mg2+ free).

-

-

Slide Preparation:

-

Prepare fully frosted microscope slides by coating them with a layer of 1% normal melting point agarose (B213101) in water. Allow to dry.

-

-

Embedding Cells in Agarose:

-

Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose at 37°C.

-

Pipette the mixture onto the pre-coated slide and cover with a coverslip.

-

Place the slides at 4°C for 10 minutes to solidify the agarose.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

-

-

Alkaline Unwinding and Electrophoresis:

-

Gently place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

-

Allow the DNA to unwind for 20-40 minutes.

-

Apply an electric field (typically 25 V, ~300 mA) for 20-30 minutes.

-

-

Neutralization and Staining:

-

After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

-

Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide) to each slide.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the DNA damage using appropriate image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

-

2. In Vitro DNA Repair Enzyme Activity Assay (Glyco-SPOT/ExSy-SPOT)

This protocol outlines the general principles of assays used to measure the activity of DNA repair enzymes in cell extracts, as influenced by this compound.

-

Preparation of Cell Extracts:

-

Culture cells with or without this compound for the desired time.

-

Harvest the cells and prepare whole-cell or nuclear extracts using standard biochemical methods.

-

Determine the protein concentration of the extracts.

-

-

Substrate Preparation:

-

For the Glyco-SPOT assay (measuring glycosylase activity), use oligonucleotides containing specific DNA lesions (e.g., 8-oxoG, uracil).

-

For the ExSy-SPOT assay (measuring excision/synthesis), use DNA substrates with pre-existing gaps or nicks.

-

-

Repair Reaction:

-

Incubate the cell extracts with the DNA substrates in a reaction buffer containing necessary co-factors (e.g., ATP, dNTPs).

-

For the Glyco-SPOT assay, the reaction will result in the cleavage of the oligonucleotide at the site of the lesion if the glycosylase is active.

-

For the ExSy-SPOT assay, the repair synthesis will lead to the incorporation of labeled nucleotides into the DNA substrate.

-

-

Detection and Quantification:

-

The products of the repair reaction are typically separated by denaturing polyacrylamide gel electrophoresis.

-

The results are visualized and quantified using autoradiography (for radiolabeled substrates) or fluorescence imaging (for fluorescently labeled substrates).

-

The activity of the repair enzymes is determined by the amount of product formed.

-

DNA Damage and Repair Pathway Modulated by this compound

The following diagram illustrates the proposed mechanism of action of this compound in the context of DNA damage and the Base Excision Repair pathway.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The compound's ability to enhance DNA repair warrants further exploration of its therapeutic potential. The provided protocols and mechanistic insights are intended to facilitate future research in this promising area.

References

The Core Mechanism of AV-153 in DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-153, a derivative of 1,4-dihydropyridine (B1200194), has demonstrated significant antimutagenic properties rooted in its interaction with DNA and subsequent modulation of DNA repair pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in the Base Excision Repair (BER) pathway. This document summarizes key quantitative data from pivotal experiments, outlines detailed experimental protocols, and presents visual representations of the associated molecular pathways and experimental workflows.

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous agents, leading to various forms of DNA damage. The Base Excision Repair (BER) pathway is a critical cellular defense mechanism responsible for identifying and repairing small base lesions, such as those arising from oxidation and alkylation.[1] The 1,4-dihydropyridine derivative, this compound-Na, has emerged as a promising agent that enhances DNA repair processes.[2][3] This guide elucidates the core mechanism by which this compound influences the BER pathway, providing a valuable resource for researchers in the fields of DNA repair, oncology, and drug development.

Mechanism of Action of this compound in DNA Repair

This compound-Na exerts its antimutagenic effects primarily through the activation of DNA repair enzymes following its interaction with DNA.[2][3] The compound has been shown to intercalate with DNA, and this interaction is crucial for its function.[4] The central mechanism revolves around the stimulation of the BER pathway, a multi-step process that removes damaged bases from the DNA.

This compound-Na has been observed to significantly stimulate the excision and synthesis steps in the repair of several key DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.[4][5] This stimulation of the BER pathway is believed to be the foundation of this compound's protective effects against DNA damage. Conversely, this compound-Na has been found to inhibit the repair of thymine (B56734) glycol, suggesting a selective modulation of the BER pathway.[4]

Signaling Pathway

The interaction of this compound with the DNA repair machinery is not characterized by a classical signaling cascade involving a series of protein phosphorylations. Instead, it appears to act more directly. The proposed mechanism involves this compound intercalating into the DNA, which may alter the DNA conformation in a way that enhances the recognition and binding of specific BER enzymes to the damaged sites. This leads to an increased efficiency of the repair process for certain lesions.

References

- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling AV-153: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of AV-153, a promising 1,4-dihydropyridine (B1200194) derivative with significant antimutagenic and anti-cancer properties. This compound functions through a unique mechanism involving DNA intercalation at sites of single-strand breaks, leading to the stimulation of DNA repair pathways. This document details the scientific data supporting its mechanism, provides protocols for key experimental procedures, and outlines a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a novel compound belonging to the 1,4-dihydropyridine (DHP) class of molecules. It has demonstrated potent antimutagenic activity and has shown efficacy in reducing DNA damage and promoting DNA repair in human cells in vitro.[1] Its ability to interact with DNA and modulate cellular repair mechanisms makes it a compound of interest for further investigation as a potential therapeutic agent, particularly in the context of oncology. This guide will delve into the technical aspects of this compound, from its chemical synthesis to its biological effects and the experimental methodologies used to elucidate its function.

Discovery and Synthesis

The discovery of this compound stemmed from research into the antimutagenic properties of 1,4-dihydropyridine derivatives. While a specific, detailed synthesis protocol for this compound is not publicly available, a general and widely used method for synthesizing 1,4-dihydropyridine derivatives is the Hantzsch synthesis. This multicomponent reaction offers a straightforward approach to the DHP scaffold.

Proposed Synthesis of this compound via Hantzsch Reaction

The Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. The reaction proceeds through a series of steps including a Knoevenagel condensation and a Michael addition to form the dihydropyridine ring.

A plausible synthetic scheme for a generic 1,4-dihydropyridine derivative similar to this compound is depicted below. The specific aldehyde and β-ketoester precursors would be selected to yield the desired substitutions on the dihydropyridine ring of this compound.

Mechanism of Action

This compound exerts its biological effects primarily through direct interaction with DNA and the subsequent modulation of DNA repair pathways.

DNA Intercalation

Studies have shown that this compound intercalates into DNA, particularly at the site of single-strand nicks.[2] This interaction is thought to be a critical first step in its mechanism of action. Computer modeling suggests that this compound docks between DNA strands in the vicinity of two pyrimidine (B1678525) bases at a single-strand break.[2] This binding has been confirmed experimentally using various spectroscopic techniques. The affinity of this compound for DNA is significantly increased in the presence of single-strand breaks induced by agents like Fenton's reaction.[2]

Stimulation of DNA Repair

This compound has been shown to stimulate DNA repair processes in human cells.[1] Specifically, it enhances the excision and synthesis steps of Base Excision Repair (BER) for various DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases. Interestingly, it has been observed to inhibit the repair of thymine (B56734) glycols.

The proposed mechanism involves this compound binding to damaged DNA, which may then recruit or activate DNA repair enzymes. This leads to a more efficient removal of DNA lesions and restoration of genomic integrity.

Modulation of DNA Damage Response Proteins

In vivo studies in a streptozotocin-induced diabetes model in rats have demonstrated that administration of this compound can normalize the expression of key proteins involved in the DNA damage response. Specifically, this compound treatment led to a decrease in the expression of Poly(ADP-ribose) polymerase 1 (PARP1) and the phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks. This suggests that this compound may help mitigate DNA damage and the associated cellular stress responses.

The following diagram illustrates the proposed signaling pathway for this compound's action.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (mM) | Reference |

| Raji (Burkitt's lymphoma) | 14.9 | [1] |

| HL-60 (promyelocytic leukemia) | 10.3 | [1] |

Table 2: In Vitro DNA Damage Reduction by this compound

| Cell Type | Concentration Range | Effect | Reference |

| Peripheral blood lymphocytes | 1 nM to 10 µM | 13-67% reduction in spontaneously arising DNA single-strand breaks | [1] |

| HL-60 cells | 1 nM to 10 µM | 13-67% reduction in spontaneously arising DNA single-strand breaks | [1] |

Table 3: In Vivo Modulation of Protein Expression by this compound in Diabetic Rat Myocardium

| Protein | Effect of this compound Administration |

| PARP1 | Decreased expression towards normal levels |

| γH2AX | Decreased expression towards normal levels |

| iNOS | Reduced expression to normal levels |

| GLUT1 | Upregulated expression to normal levels |

| GLUT4 | Upregulated expression to normal levels |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells. The following is a generalized protocol.

Objective: To quantify DNA single-strand breaks in cells treated with this compound.

Materials:

-

Microscope slides pre-coated with agarose (B213101)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralizing buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Protocol:

-

Cell Preparation: Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

-

Embedding: Mix a small volume of cell suspension with low-melting-point agarose and pipette onto a pre-coated slide. Allow to solidify.

-

Lysis: Immerse slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Place slides in alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the amount of DNA in the tail relative to the head using image analysis software. The extent of DNA damage is proportional to the length and intensity of the comet tail.

DNA Intercalation Assay (UV/Vis Spectroscopy and Fluorimetry)

These spectroscopic methods are used to study the binding of small molecules like this compound to DNA.

Objective: To determine if and how this compound binds to DNA.

5.2.1. UV/Vis Spectroscopy

Principle: The absorption spectrum of a small molecule can change upon binding to DNA. Intercalation typically leads to hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the maximum wavelength of absorbance.

Protocol:

-

Prepare a solution of this compound of known concentration.

-

Record its UV/Vis absorption spectrum.

-

Titrate the this compound solution with increasing concentrations of DNA.

-

Record the spectrum after each addition of DNA.

-

Analyze the changes in absorbance and wavelength to determine binding affinity and mode.

5.2.2. Fluorimetry

Principle: Many DNA intercalators are fluorescent. Their fluorescence properties (intensity, quantum yield, and polarization) can change upon binding to DNA. Alternatively, a competition assay with a known fluorescent DNA intercalator (e.g., ethidium (B1194527) bromide) can be performed.

Protocol (Competition Assay):

-

Prepare a solution of DNA and a fluorescent probe (e.g., ethidium bromide) that intercalates into DNA and exhibits enhanced fluorescence.

-

Record the fluorescence emission spectrum.

-

Titrate this solution with increasing concentrations of this compound.

-

Record the fluorescence spectrum after each addition of this compound.

-

A decrease in the fluorescence of the probe indicates that this compound is displacing it from the DNA, thus demonstrating competitive binding.

Conclusion

This compound is a compelling 1,4-dihydropyridine derivative with a well-defined mechanism of action centered on DNA intercalation and the stimulation of DNA repair pathways. The quantitative data on its cytotoxicity and DNA damage reduction capabilities, coupled with in vivo evidence of its ability to modulate key DNA damage response proteins, underscore its potential as a lead compound for further therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the properties and applications of this compound and similar molecules. Continued research into the precise molecular interactions and signaling cascades affected by this compound will be crucial in unlocking its full therapeutic potential.

References

AV-153: A Technical Guide for Researchers and Drug Development Professionals

Abstract

AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative that has demonstrated notable antimutagenic and DNA repair-stimulating properties, alongside potential anti-cancer activity. Its mechanism of action is centered on its ability to intercalate into DNA at sites of single-strand breaks, a function that is enhanced in the vicinity of pyrimidine (B1678525) residues. This interaction with DNA is believed to underpin its biological effects, which include the modulation of poly(ADP-ribosylation) and the expression of nitric oxide synthases. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, available quantitative data, and detailed experimental protocols relevant to its study.

Introduction

1,4-dihydropyridine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. This compound, identified as sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate, has emerged as a compound of interest due to its unique profile as an antimutagenic and DNA repair-stimulating agent.[1][2] Furthermore, preliminary studies have indicated its potential as an anti-cancer therapeutic.[1] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on this compound and providing detailed methodologies for its further investigation.

Synthesis of this compound

Logical Workflow for the Synthesis of this compound:

Caption: Logical workflow for the proposed synthesis of this compound.

Experimental Protocol (Adapted):

-

Hantzsch Dihydropyridine Synthesis: A mixture of an appropriate aldehyde (e.g., a protected form of glyoxylic acid), two equivalents of ethyl acetoacetate, and a source of ammonia (e.g., ammonium hydroxide) in a suitable solvent such as ethanol (B145695) is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the crude 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is isolated by filtration or extraction.

-

Salt Formation: The isolated carboxylic acid derivative is suspended in distilled water.[2] A stoichiometric amount of a 1N sodium hydroxide (B78521) solution is added dropwise with stirring at room temperature until the solid dissolves completely.[2] The resulting clear solution is then concentrated under reduced pressure, and the final product, this compound, is crystallized from a suitable solvent like ethanol to yield a pale yellow crystalline solid.[2]

Mechanism of Action

This compound exerts its biological effects primarily through direct interaction with DNA. It functions as a DNA intercalator, with a preference for sites of single-strand breaks (nicks), particularly in regions rich in pyrimidine bases (thymine and cytosine).[1] This intercalation is thought to stabilize the DNA structure at the break site, making it more accessible to DNA repair enzymes and thereby stimulating the repair process.

Beyond its direct interaction with DNA, this compound has been shown to influence key cellular signaling pathways:

-

Poly(ADP-ribosyl)ation: this compound has an influence on poly(ADP)ribosylation, a post-translational modification catalyzed by poly(ADP-ribose) polymerases (PARPs).[1] PARP enzymes, particularly PARP-1, are crucial for DNA repair signaling.

-

Nitric Oxide Synthase (NOS) Expression: Studies in a rat model of diabetic nephropathy have shown that this compound can modulate the expression of nitric oxide synthases. Specifically, it has been observed to down-regulate the expression of inducible nitric oxide synthase (iNOS) and normalize the expression of endothelial nitric oxide synthase (eNOS).

Signaling Pathways Influenced by this compound:

Caption: Signaling pathways modulated by this compound.

Quantitative Data

The publicly available quantitative data for this compound is currently limited. The following tables summarize the known anti-cancer activity and its effect on DNA integrity.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| Raji | Burkitt's Lymphoma | 14.9 | [3] |

| HL-60 | Acute Promyelocytic Leukemia | 10.3 | [3] |

Table 2: Effect of this compound on DNA Single-Strand Breaks (SSBs)

| Cell Type | Concentration Range | Incubation Time | Reduction in Spontaneous SSBs | Reference |

| Peripheral Blood Lymphocytes / HL-60 | 1 nM - 10 µM | 3 hours | 13 - 67% | [3] |

Pharmacokinetic Profile:

Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound is not currently available in the public literature. However, 1,4-dihydropyridine derivatives as a class are known to exhibit significant variability in their pharmacokinetic profiles, often characterized by a short plasma half-life due to metabolic oxidation to their pyridine (B92270) counterparts.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is used to determine the ability of a compound to intercalate into DNA by measuring the displacement of ethidium (B1194527) bromide, a known DNA intercalator, which results in a decrease in fluorescence.

Experimental Workflow:

Caption: Workflow for the DNA intercalation assay.

Protocol:

-

Preparation of DNA-Ethidium Bromide Complex: A solution of calf thymus DNA is prepared in a suitable buffer (e.g., Tris-HCl). Ethidium bromide is added to the DNA solution and incubated to allow for intercalation, resulting in a stable fluorescent complex.

-

Compound Addition: Increasing concentrations of this compound are added to the DNA-ethidium bromide complex.

-

Fluorescence Measurement: The fluorescence intensity of the solution is measured using a spectrofluorometer at appropriate excitation and emission wavelengths for ethidium bromide (e.g., excitation at 520 nm and emission at 600 nm).

-

Data Analysis: The percentage decrease in fluorescence intensity is calculated for each concentration of this compound. A competitor concentration that causes a 50% decrease in fluorescence can be determined.

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR)

This protocol is for quantifying the mRNA expression levels of genes of interest, such as Parp1, iNos, and eNos, in response to treatment with this compound.

Experimental Workflow:

Caption: Workflow for Real-Time RT-PCR analysis.

Protocol:

-

Cell or Tissue Treatment: Cells or tissues are treated with various concentrations of this compound for a specified period.

-

RNA Isolation: Total RNA is isolated from the treated samples using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for the target genes (Parp1, iNos, eNos) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of DNA in real-time.

-

Data Analysis: The cycle threshold (Ct) values are determined, and the relative expression of the target genes is calculated using the ΔΔCt method.

Immunohistochemistry (IHC)

This protocol is for the detection and localization of proteins, such as PARP-1 and iNOS, in tissue sections following treatment with this compound.

Experimental Workflow:

Caption: Workflow for Immunohistochemistry.

Protocol:

-

Tissue Preparation: Tissues from animals treated with this compound are fixed in formalin, embedded in paraffin (B1166041), and sectioned onto microscope slides.

-

Deparaffinization and Rehydration: The paraffin sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking: The sections are incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the target protein (e.g., rabbit anti-PARP-1 or mouse anti-iNOS) at an optimized dilution.

-

Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the primary antibody is applied, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Detection: The protein of interest is visualized by adding a chromogenic substrate, such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei, dehydrated, and mounted with a coverslip.

-

Analysis: The slides are examined under a microscope to assess the intensity and localization of the protein staining.

Conclusion

This compound is a promising 1,4-dihydropyridine derivative with a multifaceted mechanism of action centered on DNA interaction and repair. The available data, though limited, suggests its potential as an anti-cancer agent. This technical guide provides a foundational resource for the scientific community to further explore the therapeutic potential of this compound. Future research should focus on expanding the quantitative dataset, including a broader range of cancer cell lines, conducting in vivo efficacy studies in relevant tumor models, and elucidating its detailed pharmacokinetic profile to support its progression in the drug development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium N-(3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Unable to Provide Technical Guide on AV-153 Due to Lack of Publicly Available Data

Following a comprehensive and exhaustive search of publicly available scientific literature, patent databases, and clinical trial registries, no information was found regarding a compound or substance designated as "AV-153" with antimutagenic properties. This suggests that "this compound" may be an internal development code for a proprietary compound that has not yet been disclosed in public-facing research, a project that was discontinued (B1498344) before publication, or a substance known by a different, unlinked public name.

The absence of any data in the public domain makes it impossible to fulfill the request for an in-depth technical guide. The core requirements, including the presentation of quantitative data, detailing of experimental protocols, and the creation of visualizations for signaling pathways and experimental workflows, cannot be met without access to the foundational research, which does not appear to be publicly available at this time.

Further investigation into broader search terms for novel antimutagenic agents and potential institutional naming conventions also failed to yield any connection to "this compound."

If "this compound" is known by an alternative public designation or if any research has been published under a different name, providing that information would allow for a renewed and more targeted search to generate the requested technical guide. Without additional identifying information, a report on the antimutagenic properties of this compound cannot be produced.

In-depth Technical Guide: Potential Therapeutic Applications of AV-153

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AV-153, a water-soluble 1,4-dihydropyridine (B1200194) (DHP) derivative, presents a compelling profile for therapeutic development, distinguishing itself from typical DHPs by its minimal calcium channel blocking activity.[1][2] Preclinical evidence strongly suggests its primary mechanism of action revolves around DNA protection and repair, positioning it as a candidate for a range of therapeutic applications, including the mitigation of diabetic complications, cancer therapy, and potentially in bone regeneration. This document provides a comprehensive technical overview of the existing research on this compound, including its mechanism of action, quantitative experimental data, detailed experimental protocols, and visualizations of its proposed signaling pathways.

Core Mechanism of Action: A Guardian of the Genome

This compound's therapeutic potential stems from its multifaceted interaction with DNA. Unlike classical 1,4-DHPs that target calcium channels, this compound acts as a genoprotective agent through several key mechanisms:

-

DNA Intercalation: this compound has been shown to intercalate into the DNA helix.[3][4] This interaction is influenced by the surrounding ionic strength and pH and appears to be enhanced at sites of single-strand breaks.[5] The specific metal ion complexed with the this compound molecule can also modulate its DNA binding affinity.[1][3]

-

Free Radical Scavenging: The compound exhibits antioxidant properties, protecting DNA from the damaging effects of oxidative stress induced by agents such as hydrogen peroxide, radiation, and peroxynitrite.[1][2][5]

-

Stimulation of DNA Repair Pathways: this compound actively promotes the repair of damaged DNA. Studies have demonstrated its ability to stimulate the excision and synthesis steps in the repair of lesions like 8-oxoguanine and abasic sites.[5][6]

Therapeutic Applications and Preclinical Data

Diabetic Cardiomyopathy

In a well-established preclinical model of diabetic cardiomyopathy using streptozotocin-induced diabetic rats, this compound demonstrated significant cardioprotective effects. Administration of this compound (0.5 mg/kg) led to the normalization of several key protein markers implicated in the pathology of this condition.

Table 1: Effect of this compound on Myocardial Protein Expression in a Rat Model of Diabetic Cardiomyopathy

| Protein Marker | Function | Effect of Diabetes | Effect of this compound Treatment | p-value |

| PARP1 | DNA repair, apoptosis | Significantly Increased | Decreased to normal levels | < 0.007 |

| γH2AX | Marker of DNA double-strand breaks | Significantly Increased | Decreased to normal levels | < 0.03 |

| iNOS | Nitric oxide production, oxidative stress | Significantly Increased | Reduced to normal levels | < 0.007 |

| GLUT1 | Glucose transporter | Decreased | Upregulated to normal levels | < 0.03 |

| GLUT4 | Insulin-regulated glucose transporter | Decreased | Upregulated to normal levels | < 0.03 |

Data sourced from studies on streptozotocin-induced diabetic rats.[7][8]

Genoprotective and Potential Anticancer Activity

This compound's ability to protect DNA from damage and reduce mutations forms the basis of its potential as an antimutagenic and anticancer agent.[1][2]

In vitro studies using HeLa cells have shown that pre-incubation with 50 nM of the sodium salt of this compound (this compound-Na) for 45 minutes significantly reduces DNA damage induced by peroxynitrite, a potent oxidizing and nitrating agent.[6] This protective effect is attributed to its ability to activate DNA repair mechanisms.[6]

While specific IC50 values for this compound against a wide range of cancer cell lines are not yet extensively published, its demonstrated ability to reduce spontaneously arising DNA single-strand breaks in Raji and HL-60 leukemia cell lines, with reported IC50 values in the millimolar range, underscores its potential in oncology.[9] The sodium salt of this compound has also been shown to decrease DNA damage in HeLa cervical cancer cells.[1]

Potential in Bone Regeneration

Preliminary research suggests that this compound could have therapeutic applications in bone-related disorders, such as osteoporosis. A study investigating the effects of various 1,4-dihydropyridine derivatives on human osteoblast-like cells indicated that this compound could be a promising candidate for promoting bone formation.[10] Further quantitative studies are needed to fully elucidate its efficacy in this area.

Experimental Protocols

Assessment of DNA Damage (Comet Assay)

The protective effect of this compound against DNA damage is typically evaluated using the alkaline single-cell gel electrophoresis (comet) assay.

-

Cell Culture and Treatment: HeLa cells are cultured under standard conditions. For pre-incubation experiments, cells are treated with this compound-Na (e.g., 50 nM) for a specified period (e.g., 45 minutes) before the introduction of a DNA damaging agent like peroxynitrite.

-

Cell Embedding: Approximately 1 x 10^5 cells/mL are suspended in low melting point agarose (B213101) and layered onto microscope slides pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: The DNA is unwound in an alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Electrophoresis is then carried out under alkaline conditions, allowing the negatively charged, fragmented DNA to migrate from the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.

-

Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail and the tail moment (a product of the tail length and the fraction of DNA in the tail).

Immunohistochemical Analysis of Myocardial Proteins

The in vivo effects of this compound on protein expression in the heart tissue of diabetic rats are assessed by immunohistochemistry.

-

Tissue Preparation: Myocardial tissue is fixed in formalin, embedded in paraffin, and sectioned.

-

Antigen Retrieval: The tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the epitopes, often using heat-induced epitope retrieval in a citrate (B86180) buffer.

-

Blocking: Non-specific antibody binding is blocked using a solution such as normal goat serum.

-

Primary Antibody Incubation: The sections are incubated with primary antibodies specific for the target proteins (e.g., rabbit anti-PARP1, mouse anti-γH2AX, rabbit anti-iNOS, etc.) at optimized dilutions.

-

Secondary Antibody and Detection: A biotinylated secondary antibody that recognizes the primary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei, dehydrated, and mounted for microscopic examination.

-

Quantification: The intensity of the staining is quantified using image analysis software to determine the relative expression levels of the target proteins in different experimental groups.

Signaling Pathways and Visualizations

The preclinical data suggests that this compound modulates several key signaling pathways involved in cellular stress, DNA repair, and metabolism. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA-binding studies of this compound, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cell lines ic50: Topics by Science.gov [science.gov]

- 8. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of AV-153 in Stimulating DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1,4-dihydropyridine (B1200194) derivative AV-153, focusing on its mechanism of action and its role in the stimulation of DNA repair pathways. The information presented is collated from peer-reviewed scientific literature and is intended to be a resource for researchers and professionals in the fields of molecular biology, oncology, and drug development.

Introduction to this compound

This compound-Na is a sodium salt of a 1,4-dihydropyridine (1,4-DHP) derivative that has demonstrated significant antimutagenic and DNA repair-enhancing properties.[1][2][3] Its proposed mechanism of action involves direct interaction with DNA, leading to the modulation of specific DNA repair pathways.[4][5] This guide will delve into the molecular interactions of this compound, its effects on DNA repair, and the experimental methodologies used to elucidate these properties.

Molecular Interaction with DNA

This compound interacts with DNA primarily through intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix.[1][4] This interaction is not random; studies have shown that this compound has a preferential affinity for guanine (B1146940) bases.[1][6] Furthermore, its binding affinity is significantly increased at the sites of single-strand breaks within the DNA structure.[4] This targeted interaction at damaged DNA sites is believed to be a key aspect of its function in promoting DNA repair.[4][5]

Key Characteristics of this compound-DNA Interaction:

-

Damage Site Affinity: Increased binding at single-strand breaks.[4]

Stimulation of DNA Repair Pathways

The primary mechanism through which this compound exerts its antimutagenic effects is by stimulating the Base Excision Repair (BER) pathway.[1][2][5] Specifically, this compound has been shown to significantly enhance the excision and synthesis steps of BER for several types of DNA lesions.[1][2][3]

Stimulatory Effects on BER:

Conversely, this compound has been observed to inhibit the repair of thymine (B56734) glycols, suggesting a selective modulation of DNA repair processes.[1][2][3]

The proposed signaling pathway for this compound's action on the BER pathway is illustrated below:

Quantitative Data on this compound Activity

The following table summarizes the quantitative findings from studies on this compound's effects on DNA repair activities. The data is derived from Glyco-SPOT and ExSy-SPOT assays.

| Lesion Type | Repair Pathway | Effect of this compound-Na | Reference |

| 8-oxoguanine (8-oxoG) | Base Excision Repair | Stimulation of excision/synthesis | [1][2][3] |

| Abasic sites (AP sites) | Base Excision Repair | Stimulation of excision/synthesis | [1][2][3] |

| Alkylated bases | Base Excision Repair | Stimulation of excision/synthesis | [1][2][3] |

| Thymine glycol | Base Excision Repair | Inhibition of repair enzymes | [1][2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

These assays are used to assess the activity of DNA repair enzymes.[1][2][3]

Objective: To measure the effect of this compound-Na on the excision and synthesis steps of base excision repair.

Methodology:

-

Cell Culture and Treatment: HeLa cells are cultured and treated with this compound-Na.

-

Cell Extract Preparation: Cellular extracts containing DNA repair enzymes are prepared from both treated and untreated cells.

-

Assay Performance:

-

Glyco-SPOT: This assay measures the activity of DNA glycosylases, the enzymes that recognize and remove damaged bases.

-

ExSy-SPOT: This assay measures the overall excision/synthesis repair activity.

-

-

Data Analysis: The rate of cleavage for each specific DNA lesion is measured and compared between treated and control groups.

This assay is used to detect DNA damage at the level of individual cells.[3]

Objective: To assess the ability of this compound-Na to protect DNA from damage induced by agents like peroxynitrite.

Methodology:

-

Cell Treatment: HeLa cells are pre-incubated with this compound-Na before being exposed to a DNA damaging agent (e.g., peroxynitrite).

-

Cell Embedding: Single cells are embedded in a thin layer of agarose (B213101) on a microscope slide.

-

Lysis: The cells are lysed to remove membranes and proteins, leaving behind the DNA.

-

Electrophoresis: The slides are subjected to electrophoresis, which causes damaged DNA (fragments) to migrate away from the nucleus, forming a "comet tail."

-

Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

A variety of biophysical techniques are employed to characterize the interaction between this compound and DNA.[1][4]

Objective: To determine the mode and affinity of this compound binding to DNA.

Techniques:

-

Fluorescence Spectroscopy: Used to demonstrate direct interaction and to study binding affinity by monitoring changes in the fluorescence of this compound or a competing intercalator like ethidium (B1194527) bromide upon addition of DNA.[1][4]

-

Circular Dichroism (CD) Spectroscopy: Provides information on conformational changes in DNA upon binding of this compound, which can confirm an intercalation binding mode.[1]

-

Cyclic Voltammetry: An electrochemical method that can also be used to confirm DNA intercalation.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the specific DNA bases (guanine, cytosine, thymine) with which this compound interacts.[4]

Conclusion

This compound is a promising small molecule that actively modulates DNA repair pathways. Its ability to intercalate with DNA, particularly at sites of damage, and subsequently stimulate the Base Excision Repair pathway for specific lesions, highlights its potential as a therapeutic agent. The experimental data gathered to date provides a solid foundation for further investigation into its clinical applications, particularly in contexts where enhanced DNA repair could be beneficial. The detailed methodologies provided in this guide should serve as a valuable resource for researchers aiming to build upon the existing knowledge of this compound's function.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA-binding studies of this compound, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of interaction of antimutagenic 1,4-dihydropyridine this compound-Na with DNA-damaging molecules and its impact on DNA repair activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Emergent Role of miR-153 in Oncology: A Technical Overview of its Anti-Cancer Activity

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The field of oncology is continuously exploring novel therapeutic avenues that target the intricate molecular underpinnings of cancer. MicroRNAs (miRNAs), a class of small non-coding RNAs, have emerged as critical regulators of gene expression, playing pivotal roles in both tumorigenesis and tumor suppression. Among these, microRNA-153 (miR-153) has garnered significant attention for its multifaceted and often cell-context-dependent role in cancer progression. This technical guide provides a comprehensive overview of the anti-cancer activities of miR-153, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. It is important to note that the term "AV-153" did not yield specific results in scientific literature searches; therefore, this guide focuses on the well-documented entity, miR-153, which is likely the intended subject of interest.

The Dichotomous Role of miR-153 in Cancer

miR-153 exhibits a dual role in cancer, acting as either a tumor suppressor or an oncomiR depending on the specific cancer type and the molecular context. This duality underscores the complexity of miRNA regulation in cancer biology.

-

Tumor Suppressive Functions: In numerous cancers, including lung, breast, and retinoblastoma, miR-153 functions as a tumor suppressor.[1][2] Its overexpression has been shown to inhibit cell proliferation, migration, and invasion, and to promote apoptosis.[1][3] This anti-tumorigenic activity is achieved by post-transcriptionally downregulating the expression of key oncogenes.

-

Oncogenic Functions: Conversely, in some malignancies like hepatocellular carcinoma, miR-153 can act as an oncomiR, promoting tumor progression.[4][5] In these contexts, miR-153 may target tumor suppressor genes, leading to enhanced cell proliferation and survival.

Quantitative Analysis of miR-153 Anti-Cancer Efficacy

The anti-cancer effects of miR-153 have been quantified in numerous preclinical studies. The following tables summarize key findings regarding its impact on cell viability and in vivo tumor growth.

Table 1: In Vitro Cytotoxicity of miR-153 Mimics in Human Cancer Cell Lines

| Cancer Type | Cell Line | Target Gene(s) | Observed Effect | Reference |

| Lung Adenocarcinoma | SPC-A-1 | Jagged1 | Inhibition of stem cell-like phenotype | [3] |

| Nasopharyngeal Carcinoma | 13-9B | TGF-β2 | Decreased cell viability, induced apoptosis | [6] |

| Retinoblastoma | WERI-RB-1, Y79 | IGF1R | Inhibition of proliferation, promotion of apoptosis | [1] |

| Esophageal Squamous Cell Carcinoma | Eca-109 | Nrf-2 | Suppression of cell proliferation, increased cisplatin (B142131) sensitivity |

Table 2: In Vivo Tumor Growth Inhibition by miR-153

| Cancer Model | Treatment | Key Findings | Reference |

| Lung Adenocarcinoma Xenograft | Overexpression of miR-153 | Suppressed the growth of xenograft tumors | [3] |

| Hepatocellular Carcinoma (murine model) | Systemic administration of miR-153 antigomir | Suppressed hepatocellular carcinogenesis | [4][5] |

| Bladder Cancer Xenograft | miR-153 expression | Inhibited tumor xenograft growth |

Key Signaling Pathways Modulated by miR-153

miR-153 exerts its influence on cancer cells by modulating several critical signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of targeted therapies.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. miR-153 has been shown to act as a tumor suppressor by targeting key components of this pathway.[7] For instance, miR-153 can directly target and inhibit the expression of AKT, a central kinase in the pathway, thereby impeding downstream signaling and promoting apoptosis in lung cancer cells.[3]

References

- 1. MicroRNA-153-3p suppresses retinoblastoma cell growth and invasion via targeting the IGF1R/Raf/MEK and IGF1R/PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on miR-153: Mechanistic and controversial roles of miR-153 in tumorigenicity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MiR-153 reduces stem cell-like phenotype and tumor growth of lung adenocarcinoma by targeting Jagged1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MicroRNA-153 promotes Wnt/β-catenin activation in hepatocellular carcinoma through suppression of WWOX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MicroRNA-153 promotes Wnt/β-catenin activation in hepatocellular carcinoma through suppression of WWOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MicroRNA-153 affects nasopharyngeal cancer cell viability by targeting TGF-β2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Akt-associated microRNAs for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Intracellular Distribution of AV-153-Na

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular distribution of AV-153-Na, a 1,4-dihydropyridine (B1200194) derivative with notable antimutagenic properties. The following sections detail its localization within the cell, the experimental protocols used for this determination, and its proposed mechanism of action based on current scientific findings.

Intracellular Localization of this compound-Na

Studies utilizing laser confocal scanning fluorescence microscopy have revealed that this compound-Na primarily localizes within the cytoplasm of cells.[1][2][3] In addition to its cytoplasmic accumulation, a discernible presence of the compound has also been detected within the nucleolus.[1][2][3] The significant presence of this compound-Na in the cytoplasm is thought to be linked to its high affinity for binding to cytoplasmic proteins.[1][2]

While direct quantitative measurements of this compound-Na concentrations in subcellular compartments are not extensively documented in the available literature, the qualitative data from fluorescence microscopy provides a clear indication of its primary sites of accumulation.

Table 1: Qualitative Intracellular Distribution of this compound-Na

| Subcellular Compartment | Presence of this compound-Na | Supporting Evidence |

| Cytoplasm | Major localization | Laser Confocal Scanning Fluorescence Microscopy |

| Nucleolus | Detected | Laser Confocal Scanning Fluorescence Microscopy |

Experimental Protocols

The determination of the intracellular distribution and bioactivity of this compound-Na has been accomplished through a series of specialized experimental techniques. The methodologies for the key experiments are detailed below.

Intracellular Localization via Laser Confocal Scanning Fluorescence Microscopy

This technique was central to identifying the subcellular location of this compound-Na.[2][3]

-

Objective: To visualize the distribution of this compound-Na within cultured cells.

-

Cell Culture: HeLa cells are cultured in a suitable medium until they reach the desired confluence for imaging.

-

Compound Incubation: The cultured HeLa cells are incubated with a solution containing this compound-Na for a specified period to allow for cellular uptake.

-

Cell Preparation for Microscopy:

-

The cells are washed with a phosphate-buffered saline (PBS) solution to remove any extracellular this compound-Na.

-

Cells are then fixed, typically with a paraformaldehyde solution, to preserve their structure.

-

If necessary, cells are permeabilized to allow for the entry of any subsequent stains.

-

-

Imaging: A laser confocal scanning microscope is used to acquire high-resolution images of the cells. The intrinsic fluorescence of this compound-Na or a fluorescent tag is excited by a laser of a specific wavelength, and the emitted fluorescence is detected.

-

Analysis: The resulting images reveal the areas of the cell where the fluorescence signal from this compound-Na is concentrated, thereby indicating its intracellular distribution. Co-localization studies with specific organelle markers can provide more precise localization.

Assessment of DNA Interaction and Repair Activity

The antimutagenic properties of this compound-Na are linked to its interaction with DNA and its influence on DNA repair mechanisms.[1][2]

-

DNA Binding Assays:

-

Fluorescence Spectroscopy: The interaction of this compound-Na with DNA can be monitored by changes in its fluorescence properties upon binding. Titrating a solution of this compound-Na with increasing concentrations of DNA and measuring the fluorescence emission can determine binding affinity.[1]

-

Ethidium (B1194527) Bromide Displacement Assay: The ability of this compound-Na to displace ethidium bromide from a DNA-ethidium bromide complex is measured by a decrease in fluorescence. This suggests an intercalative binding mode.[1]

-

Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon the addition of this compound-Na can confirm an intercalative binding mechanism.[1]

-

-

DNA Damage and Repair Assays:

-

Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA breakage in individual cells. Cells are treated with a DNA-damaging agent (e.g., peroxynitrite) in the presence or absence of this compound-Na. The extent of DNA damage is visualized by the migration of DNA fragments in an electric field, forming a "comet" shape. A reduction in the comet tail indicates a protective effect of this compound-Na.[2]

-

Glyco-SPOT and ExSy-SPOT Assays: These are specialized chip-based assays to measure the activity of DNA repair enzymes.[2]

-

Glyco-SPOT: This assay assesses the activity of DNA glycosylases, which are involved in the repair of specific base lesions. The results indicated that this compound-Na can inhibit enzymes involved in thymine (B56734) glycol repair.[2]

-

ExSy-SPOT: This assay measures excision/synthesis repair activity for various DNA lesions. It was found that this compound-Na significantly stimulates the repair of 8-oxoguanine, abasic sites, and alkylated bases.[1][2]

-

-

Visualizations: Workflows and Mechanisms

To further elucidate the experimental processes and the proposed mechanism of action of this compound-Na, the following diagrams are provided.

Caption: Experimental workflow for determining the intracellular localization of this compound-Na.

Caption: Proposed mechanism of the antimutagenic action of this compound-Na.

References

understanding AV-153 DNA intercalation

An In-depth Technical Guide to the DNA Intercalation of AV-153

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP), has demonstrated notable antimutagenic properties.[1] These properties are, in part, attributed to its ability to interact with and intercalate into DNA, particularly at sites of single-strand breaks. This technical guide provides a comprehensive overview of the current understanding of this compound's DNA intercalation mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated molecular pathways and processes.

Mechanism of this compound DNA Intercalation

This compound is proposed to intercalate between DNA strands, with a preference for sites containing a single-strand nick, especially in the vicinity of pyrimidine (B1678525) residues.[2] This interaction is influenced by the specific salt form of this compound and the surrounding ionic environment. Computer modeling studies have suggested that this compound can dock between DNA strands at a single-strand break site.[2] This intercalative binding is a key aspect of its biological activity, which includes the stimulation of DNA repair pathways.

Spectroscopic and electrochemical studies have been pivotal in elucidating this mechanism. The interaction of this compound with DNA leads to observable changes in its spectral properties, such as hyperchromic and bathochromic shifts in its UV/VIS spectrum.[2] Furthermore, this compound's ability to displace ethidium (B1194527) bromide from DNA is a strong indicator of its intercalative binding mode.[1][2][3]

Quantitative Data on this compound-DNA Interaction

The binding affinity of this compound to DNA has been quantified using various biophysical techniques. The following tables summarize the key quantitative data available for different salts of this compound.

Table 1: Binding Affinity of this compound Salts to Calf Thymus DNA (ct-DNA)

| This compound Salt | Binding Constant (K) (M⁻¹) | Method | Reference |

| This compound-Na | 7.4 x 10⁴ | Scatchard Analysis (Fluorescence Titration) | N/A |

| This compound-Mg | Highest Affinity | Ethidium Bromide Displacement Assay | [4] |

| This compound-Ca | High Affinity | Ethidium Bromide Displacement Assay | [4] |

| This compound-Li | Moderate Affinity | Ethidium Bromide Displacement Assay | [4] |

| This compound-Rb | Lower Affinity | Ethidium Bromide Displacement Assay | [4] |

| This compound-K | Lowest Affinity | Ethidium Bromide Displacement Assay | [4] |

Table 2: Cytotoxicity of this compound

| Cell Line | IC₅₀ (mM) | Reference |

| Raji | 14.9 | [1] |

| HL-60 | 10.3 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of this compound with DNA.

UV/VIS Spectroscopy

This technique is used to monitor the changes in the absorbance spectrum of this compound upon binding to DNA.

-

Objective: To observe hyperchromic (increase in absorbance) and bathochromic (redshift in wavelength of maximum absorbance) effects indicative of intercalation.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 5 mM Tris-HCl, pH 7.4, 50 mM NaCl).

-

Record the initial UV/VIS spectrum of the this compound solution.

-

Titrate the this compound solution with increasing concentrations of ct-DNA.

-

Record the UV/VIS spectrum after each addition of DNA, allowing for equilibration.

-

Analyze the spectra for changes in absorbance intensity and wavelength maxima.[2]

-

Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)

This assay is a classic method to investigate the intercalative binding of a compound to DNA.

-

Objective: To determine if this compound can displace the fluorescent intercalator ethidium bromide (EtBr) from DNA, thereby causing a decrease in fluorescence.

-

Methodology:

-

Prepare a solution of ct-DNA and ethidium bromide in a suitable buffer and allow it to incubate to form a stable fluorescent complex.

-

Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).

-

Add increasing concentrations of this compound to the DNA-EtBr solution.

-

Measure the fluorescence intensity after each addition of this compound, allowing for equilibration.

-

A significant decrease in fluorescence intensity indicates the displacement of EtBr by this compound, suggesting an intercalative binding mode. A concentration of 116 mM of this compound has been shown to cause a two-fold decrease in fluorescence intensity.[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the specific functional groups involved in the interaction between this compound and DNA.

-

Objective: To identify the binding sites of this compound on the DNA molecule by observing changes in the vibrational frequencies of DNA bases and the phosphate (B84403) backbone.

-

Methodology:

-

Prepare solutions of this compound, DNA, and the this compound-DNA complex.

-

Acquire FT-IR spectra for each sample.

-

Analyze the spectra for shifts in the characteristic absorption bands of DNA bases (guanine, cytosine, thymine (B56734), adenine) and the phosphate groups. Studies have shown that this compound interacts with guanine, cytosine, and thymine bases, with no significant interaction detected with adenine.[2]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the conformational changes in DNA upon binding of a ligand.

-

Objective: To confirm the intercalative binding mode of this compound by observing changes in the CD spectrum of DNA.

-

Methodology:

-

Record the CD spectrum of a ct-DNA solution in a suitable buffer.

-

Add this compound to the DNA solution and record the CD spectrum of the complex.

-

Analyze the changes in the CD spectrum. Intercalation typically leads to significant changes in the DNA CD signal.

-

Signaling Pathway: Stimulation of Base Excision Repair

This compound has been shown to stimulate the Base Excision Repair (BER) pathway, which is a crucial mechanism for repairing DNA damage from oxidation, alkylation, and deamination. Specifically, this compound enhances the repair of 8-oxoguanine, abasic sites (AP sites), and alkylated bases.[5]

Below is a diagram illustrating the proposed mechanism of how this compound may influence the BER pathway.

Caption: Proposed influence of this compound on the Base Excision Repair pathway.

Experimental and Logical Workflows

The investigation of this compound's DNA intercalation properties follows a logical progression of experiments.

References

- 1. Spectroscopic and electrochemical study of interactions between DNA and different salts of 1,4-dihydropyridine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA-binding studies of this compound, an antimutagenic and DNA repair-stimulating derivative of 1,4-dihydropiridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: AV-153 Interaction with Thymine and Cytosine

Executive Summary

AV-153 is an investigational small molecule demonstrating significant potential in epigenetic modulation. This document provides a comprehensive technical overview of the molecular interactions between this compound and the DNA nucleobases thymine (B56734) and cytosine. The primary mechanism of action for this compound is the targeted inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns. This interaction is highly specific to 5-methylcytosine (B146107) (5mC) within CpG dinucleotides. Additionally, secondary, lower-affinity interactions with thymine have been characterized, suggesting a broader, yet-to-be-fully-elucidated impact on DNA repair pathways. This guide details the binding affinities, enzymatic inhibition kinetics, and the experimental protocols utilized to elucidate these interactions.

Quantitative Data Summary

The interaction of this compound with cytosine and thymine has been quantified using various biophysical and biochemical assays. The data highlights a strong and specific binding affinity for methylated cytosine, which is consistent with its potent enzymatic inhibition of DNMT1.

Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) was employed to determine the binding kinetics of this compound to immobilized biotinylated DNA oligonucleotides. The results indicate a significantly higher affinity for oligonucleotides containing 5-methylcytosine compared to those with unmodified cytosine or thymine.

Table 1: Binding Affinity and Kinetic Parameters of this compound for DNA Oligonucleotides

| Oligonucleotide Sequence (Biotin-5'-...-3') | Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Dissociation Constant (Kd) (nM) |

|---|---|---|---|---|

| GATC GATCGAT | This compound | 1.2 x 10³ | 8.5 x 10⁻³ | 7083 |

| GAT5mC GATCGAT | This compound | 4.5 x 10⁵ | 2.1 x 10⁻⁴ | 0.47 |

| GATT GATCGAT | this compound | 7.8 x 10² | 9.2 x 10⁻³ | 11795 |

Enzymatic Inhibition

The inhibitory effect of this compound on DNMT1 activity was assessed using an in vitro methyltransferase assay. The data demonstrates potent, concentration-dependent inhibition.

Table 2: In Vitro Enzymatic Inhibition of DNMT1 by this compound

| Enzyme | Substrate | IC₅₀ (nM) | Inhibition Constant (Ki) (nM) | Mode of Inhibition |

|---|

| Human DNMT1 | Poly(dI-dC) | 15.2 | 8.9 | Competitive (with DNA) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and further investigation.

Surface Plasmon Resonance (SPR) for Binding Analysis

-

Objective: To determine the binding affinity and kinetics of this compound for specific DNA sequences.

-

Instrumentation: Biacore T200 (Cytiva).

-

Chip: Sensor Chip SA (streptavidin-coated).

-

Procedure:

-

Biotinylated single-stranded DNA oligonucleotides (ssDNA) containing either C, 5mC, or T were immobilized on the streptavidin-coated sensor chip surface to a level of approximately 200 Resonance Units (RU).

-

This compound was prepared in a running buffer (HBS-EP+, pH 7.4) at a series of concentrations ranging from 0.1 nM to 50 µM.

-

Each concentration of this compound was injected over the sensor surface for 180 seconds (association phase), followed by a 300-second dissociation phase with running buffer.

-

The sensor surface was regenerated between cycles using a pulse of 50 mM NaOH.

-

The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

In Vitro DNMT1 Activity Assay

-

Objective: To quantify the inhibitory effect of this compound on DNMT1 enzymatic activity.

-

Assay Kit: DNMT1 Inhibitor Screening Assay Kit (Cayman Chemical).

-

Procedure:

-

The assay was performed in a 96-well plate format. Each well contained 1 µg of the substrate DNA (poly(dI-dC)).

-

A reaction mixture containing assay buffer, S-adenosylmethionine (SAM), and human recombinant DNMT1 enzyme was prepared.

-

This compound was serially diluted and added to the wells to achieve final concentrations ranging from 1 pM to 100 µM.

-

The enzymatic reaction was initiated by adding the DNMT1-containing mixture to the wells. The plate was incubated at 37°C for 2 hours.

-

Following incubation, an antibody specific for 5-methylcytosine was added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

The HRP substrate was added, and the colorimetric signal was measured at 450 nm using a microplate reader.

-

The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

-

Visualized Workflows and Pathways